TX2-121-1

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

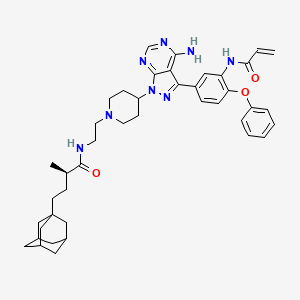

C42H52N8O3 |

|---|---|

Peso molecular |

716.9 g/mol |

Nombre IUPAC |

(2R)-4-(1-adamantyl)-N-[2-[4-[4-amino-3-[4-phenoxy-3-(prop-2-enoylamino)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]ethyl]-2-methylbutanamide |

InChI |

InChI=1S/C42H52N8O3/c1-3-36(51)47-34-22-31(9-10-35(34)53-33-7-5-4-6-8-33)38-37-39(43)45-26-46-40(37)50(48-38)32-12-16-49(17-13-32)18-15-44-41(52)27(2)11-14-42-23-28-19-29(24-42)21-30(20-28)25-42/h3-10,22,26-30,32H,1,11-21,23-25H2,2H3,(H,44,52)(H,47,51)(H2,43,45,46)/t27-,28?,29?,30?,42?/m1/s1 |

Clave InChI |

GKJWHLDKQULMHJ-PZMWFESPSA-N |

SMILES isomérico |

C[C@H](CCC12CC3CC(C1)CC(C3)C2)C(=O)NCCN4CCC(CC4)N5C6=NC=NC(=C6C(=N5)C7=CC(=C(C=C7)OC8=CC=CC=C8)NC(=O)C=C)N |

SMILES canónico |

CC(CCC12CC3CC(C1)CC(C3)C2)C(=O)NCCN4CCC(CC4)N5C6=NC=NC(=C6C(=N5)C7=CC(=C(C=C7)OC8=CC=CC=C8)NC(=O)C=C)N |

Origen del producto |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Action of TX2-121-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TX2-121-1 is a novel, first-in-class small molecule designed to target the pseudokinase Her3 (ErbB3), a critical player in cancer cell signaling and drug resistance. Unlike traditional kinase inhibitors, this compound employs a unique dual mechanism: inducing the degradation of Her3 and disrupting its essential heterodimerization with other receptor tyrosine kinases. This guide provides a detailed technical overview of the mechanism of action of this compound, supported by quantitative data, experimental protocols, and visual diagrams of the involved signaling pathways and experimental workflows.

Core Mechanism: Covalent Binding and Induced Degradation

This compound is a bi-functional molecule, ingeniously designed with a warhead that covalently binds to a specific cysteine residue and a hydrophobic adamantane moiety that leverages the cell's protein degradation machinery.[1][2][3]

1.1. Covalent Targeting of Her3: The primary target of this compound is the Her3 receptor, a member of the epidermal growth factor receptor (EGFR) family.[1][2] Although considered a "pseudokinase" due to its lack of significant catalytic activity, Her3 is a crucial signaling hub in various cancers.[1][2] this compound specifically forms a covalent bond with Cysteine 721 (Cys721) located in the ATP-binding site of Her3.[2][3][4] This irreversible binding is a key feature of its mechanism.

1.2. Proteasome-Mediated Degradation: The presence of the bulky, hydrophobic adamantane group on this compound acts as a tag, marking the Her3 protein for degradation.[2][4] This process is mediated by the cellular proteasome pathway.[4] The involvement of the proteasome is confirmed by experiments showing that treatment with the proteasome inhibitor MG132 protects Her3 from this compound-induced degradation.[4]

Furthermore, the degradation of Her3 by this compound is potentiated by inhibitors of heat shock proteins Hsp70 and Hsp90, such as 17-AAG and 116-9e, respectively.[4] This suggests a role for these chaperone proteins in the folding and stability of the Her3-TX2-121-1 complex prior to its degradation.

Disruption of Her3 Heterodimerization and Downstream Signaling

Her3 exerts its oncogenic effects by forming heterodimers with other receptor tyrosine kinases, most notably Her2 and c-Met.[2][4] This interaction leads to the activation of downstream pro-survival and proliferative signaling pathways.

2.1. Interference with Her2 and c-Met Interaction: Treatment with this compound has been shown to effectively disrupt the formation of Her3-Her2 and Her3-c-Met heterodimers.[2][4] This interference is a direct consequence of the covalent modification and conformational changes induced by the binding of this compound to Her3.

2.2. Inhibition of Downstream Signaling Cascades: By preventing Her3 heterodimerization, this compound effectively blocks the activation of key downstream signaling pathways, including:

-

PI3K/Akt Pathway: A central regulator of cell survival, growth, and metabolism.[5][6]

-

Ras/MAPK (Erk) Pathway: Crucial for cell proliferation and differentiation.[5][6]

Experimental evidence demonstrates that treatment with this compound leads to a significant reduction in the phosphorylation of Akt and Erk, key nodes in these respective pathways.[3][5]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

| Parameter | Value | Cell Line(s) | Reference |

| Her3 Binding Affinity (IC50) | 49 nM | - | [4][5] |

| Anti-proliferative Effect (EC50) | 0.8 - 1.4 µM | Her3-dependent cell lines | [4] |

| Effective Concentration for Her3 Degradation | 0.5 - 5 µM | PC9 GR4 | [3][4][5] |

| Compound | Description | Effect on PC9 GR4 Cell Proliferation | Reference |

| This compound | Covalent binder with adamantane moiety | ~7-fold more potent than TX2-135-2 | [2] |

| TX2-135-2 | Non-covalent analog of this compound | Less potent | [2] |

| TX1-85-1 | Covalent binder without adamantane moiety | EC50 not achieved | [2] |

Experimental Protocols

4.1. Cell Culture and Treatment:

-

Cell Lines: PC9 GR4 (non-small cell lung cancer) and Ovcar8 (ovarian cancer) cell lines, which are known to be Her3-dependent, were utilized.[2][4]

-

Compound Treatment: Cells were typically treated with this compound at concentrations ranging from 0.5 µM to 5 µM for durations of 6 to 12 hours.[3][4][5] For signaling studies, cells were often serum-starved prior to treatment and then stimulated with Neuregulin (NRG) to activate the Her3 pathway.[2][3]

4.2. Western Blot Analysis:

-

Purpose: To assess the levels of total and phosphorylated proteins in the Her3 signaling pathway.

-

Methodology:

-

Cells were lysed after treatment.

-

Protein concentrations were determined using a BCA assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes were blocked and then incubated with primary antibodies against Her3, p-Akt, Akt, p-Erk, and Erk.

-

After washing, membranes were incubated with HRP-conjugated secondary antibodies.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

4.3. Immunoprecipitation (IP):

-

Purpose: To investigate the interaction between Her3 and its dimerization partners, Her2 and c-Met.

-

Methodology:

-

PC9 GR4 cells were treated with the indicated compounds for 6 hours.[4]

-

Cells were lysed, and the lysates were incubated with an anti-Her3 antibody to pull down Her3 and its interacting proteins.

-

The immunoprecipitates were then resolved by SDS-PAGE and analyzed by western blot using antibodies against Her2 and c-Met.[4]

-

4.4. Cell Viability Assay:

-

Purpose: To determine the anti-proliferative effects of this compound.

-

Methodology:

-

Cells were seeded in 96-well plates and treated with a range of concentrations of the test compounds.

-

After a specified incubation period (e.g., 72 hours), cell viability was assessed using a commercially available assay, such as CellTiter-Glo.

-

EC50 values were calculated from the dose-response curves.

-

Visualized Signaling Pathways and Workflows

Figure 1: Mechanism of action of this compound.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Pharmacological Targeting of the Pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of small molecules targeting the pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Mechanisms of Receptor Tyrosine-Protein Kinase ErbB-3 (ERBB3) Action in Human Neoplasia - PMC [pmc.ncbi.nlm.nih.gov]

TX2-121-1: A Selective HER3 Degrader for Cancer Therapy

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human epidermal growth factor receptor 3 (HER3, also known as ErbB3) has emerged as a critical target in oncology.[1][2] Despite being a pseudokinase with minimal intrinsic catalytic activity, HER3 plays a pivotal role in cancer progression and drug resistance by forming potent heterodimers with other receptor tyrosine kinases (RTKs), most notably HER2 and c-Met.[3][4] These heterodimers activate key downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which are crucial for tumor cell survival, proliferation, and metastasis.[1][5] The development of effective HER3-targeted therapies has been challenging due to its unique structural and functional characteristics.[1] TX2-121-1 represents a novel and promising therapeutic strategy, functioning as a selective HER3 degrader that not only inhibits its signaling but also promotes its elimination from the cell.[6] This technical guide provides a comprehensive overview of the preclinical data and methodologies associated with this compound.

Core Mechanism of Action

This compound is a bifunctional small molecule designed to selectively target and degrade the HER3 receptor. Its mechanism of action involves two key components: a selective HER3-binding moiety and a hydrophobic adamantane tag.[6]

The HER3-binding portion of this compound is based on the selective HER3 ligand TX1-85-1, which forms a covalent bond with a unique cysteine residue (Cys721) located in the ATP-binding site of HER3.[6] This covalent interaction ensures high selectivity and prolonged target engagement.

The adamantane moiety serves as a "hydrophobic tag." This bulky, hydrophobic group is recognized by the cell's protein quality control machinery, mimicking a misfolded protein state.[7][8] This recognition leads to the recruitment of chaperone proteins like Hsp70 and Hsp90, which in turn facilitate the ubiquitination of the HER3-TX2-121-1 complex and its subsequent degradation by the proteasome.[6][7]

In addition to inducing HER3 degradation, this compound has been shown to interfere with the productive heterodimerization of HER3 with its signaling partners, HER2 and c-Met, further inhibiting downstream signaling.[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and the general experimental workflow used to characterize its activity.

Caption: Simplified HER3 signaling pathway leading to cell proliferation and survival.

Caption: Dual mechanism of action of this compound on HER3.

Caption: General experimental workflow for the evaluation of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Binding Affinity and Cellular Potency

| Parameter | Value | Cell Line/System | Reference |

| IC50 (HER3 Binding) | 49.2 nM | Protein-based FRET assay | [6] |

| EC50 (Cell Viability) | 0.8 - 1.4 µM | PC9 GR4, HCC827 GR6, Ovcar8 | [6] |

| EC50 (PC9 GR4) | ~1 µM | PC9 GR4 | [6] |

| EC50 (PC9 GR4 C721S) | >10 µM | PC9 GR4 with C721S mutation | [6] |

Table 2: Selectivity and Degradation Efficacy

| Parameter | Value | Cell Line/System | Reference |

| Kinase Selectivity (KiNativ) | 90.3% inhibition of HER3 at 2 µM | Live cell chemical proteomics | [6] |

| EGFR/HER2 Enzymatic Activity | No direct inhibition at < 10 µM | Z'-LYTE enzymatic assays | [6] |

| HER3 Degradation | Partial degradation observed at 0.5 and 2 µM | PC9 GR4 cells (Western Blot) | [6] |

| p-AKT Inhibition | Observed at 0.5 and 2 µM | PC9 GR4 cells (Western Blot) | [6] |

| p-ERK Inhibition | Observed at 0.5 and 2 µM | PC9 GR4 cells (Western Blot) | [6] |

Table 3: Inhibition of HER3 Heterodimerization

| Parameter | Effect | Cell Line/System | Reference |

| HER2-HER3 Heterodimerization | Decreased association | PC9 GR4 cells (Immunoprecipitation) | [6] |

| c-Met-HER3 Heterodimerization | Decreased association | PC9 GR4 cells (Immunoprecipitation) | [6] |

Detailed Experimental Protocols

HER3 Binding Assay (FRET-based)

This protocol is based on the general principles of FRET-based kinase binding assays and details from the primary literature.

-

Principle: The assay measures the binding of this compound to the HER3 kinase domain by detecting the displacement of a fluorescently labeled tracer molecule, resulting in a decrease in the Förster Resonance Energy Transfer (FRET) signal.

-

Materials:

-

Recombinant HER3 kinase domain (e.g., GST-tagged).

-

LanthaScreen™ Eu-anti-GST Antibody (or other appropriate Eu-labeled antibody).

-

Kinase Tracer (Alexa Fluor 647-labeled ATP-competitive inhibitor).

-

This compound and control compounds.

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

384-well microplates.

-

Plate reader capable of time-resolved FRET measurements.

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO, then dilute in assay buffer.

-

In a 384-well plate, add the diluted this compound or DMSO control.

-

Prepare a mixture of the HER3 kinase domain and the Eu-labeled antibody in assay buffer and add to the wells.

-

Prepare the kinase tracer in assay buffer and add to the wells to initiate the binding reaction.

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

Read the plate on a FRET-capable plate reader, measuring the emission at 665 nm (Alexa Fluor 647) and 615 nm (Europium).

-

Calculate the emission ratio (665 nm / 615 nm) and plot the data against the concentration of this compound to determine the IC₅₀ value.

-

HER3 Degradation and Downstream Signaling Assay (Western Blot)

-

Principle: This assay quantifies the levels of total HER3, phosphorylated AKT (p-AKT), and phosphorylated ERK (p-ERK) in cells treated with this compound to assess its degradation and signaling inhibition activity.

-

Materials:

-

HER3-dependent cancer cell lines (e.g., PC9 GR4).

-

This compound and control compounds.

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-HER3, anti-p-AKT (Ser473), anti-AKT, anti-p-ERK (Thr202/Tyr204), anti-ERK, anti-GAPDH (loading control).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

-

-

Procedure:

-

Seed cells in 6-well plates and allow them to adhere.

-

Treat cells with various concentrations of this compound or DMSO for the desired time (e.g., 12 hours).

-

Lyse the cells and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system and quantify the band intensities.

-

HER3 Heterodimerization Assay (Immunoprecipitation)

-

Principle: This assay assesses the effect of this compound on the interaction between HER3 and its binding partners (HER2, c-Met) by co-immunoprecipitating HER3 and then detecting the presence of the co-precipitated partners by western blot.

-

Materials:

-

HER3-dependent cancer cell lines (e.g., PC9 GR4).

-

This compound and control compounds.

-

Non-denaturing cell lysis buffer (e.g., 1% Triton X-100 in PBS with protease and phosphatase inhibitors).

-

Anti-HER3 antibody for immunoprecipitation.

-

Protein A/G agarose beads.

-

Primary antibodies for western blot: anti-HER2, anti-c-Met, anti-HER3.

-

Other reagents for western blotting as described above.

-

-

Procedure:

-

Treat cells with this compound or DMSO for the desired time (e.g., 6 hours).

-

Lyse the cells in non-denaturing lysis buffer.

-

Pre-clear the lysates by incubating with protein A/G agarose beads.

-

Incubate the pre-cleared lysates with an anti-HER3 antibody overnight at 4°C.

-

Add protein A/G agarose beads to capture the HER3-antibody complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer.

-

Analyze the eluted proteins by western blotting using antibodies against HER2, c-Met, and HER3.

-

Cell Viability Assay (MTS/MTT)

-

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells reduce a tetrazolium salt (MTS or MTT) to a colored formazan product, and the amount of color is proportional to the number of viable cells.

-

Materials:

-

Cancer cell lines of interest.

-

This compound and control compounds.

-

96-well plates.

-

MTS or MTT reagent.

-

Solubilization solution (for MTT assay).

-

Microplate reader.

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat the cells with a serial dilution of this compound or DMSO.

-

Incubate the plate for the desired time (e.g., 72 hours).

-

Add the MTS or MTT reagent to each well and incubate for 1-4 hours.

-

If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

-

Plot the absorbance values against the drug concentration to determine the EC₅₀.

-

Conclusion

This compound is a first-in-class selective HER3 degrader with a novel dual mechanism of action. By covalently binding to HER3 and inducing its proteasomal degradation, this compound effectively inhibits HER3-mediated signaling and cell proliferation in preclinical models of cancer. The data presented in this technical guide highlight the potential of this compound as a promising therapeutic agent for the treatment of HER3-dependent cancers. Further investigation into its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and safety profile is warranted to advance its clinical development.

References

- 1. HER3 signaling and targeted therapy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lifeandbiology.com [lifeandbiology.com]

- 3. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. embopress.org [embopress.org]

- 5. HER3 signaling and targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - US [thermofisher.com]

- 7. mdpi.com [mdpi.com]

- 8. oncotarget.com [oncotarget.com]

An In-depth Technical Guide to TX2-121-1: A Novel Covalent Her3 Degrader

Introduction

TX2-121-1 is a novel, potent, and selective small molecule targeting the human epidermal growth factor receptor 3 (Her3 or ErbB3).[1] Her3 is a unique member of the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases. Despite having an impaired kinase domain, Her3 is a critical signaling node in various cancers, functioning through heterodimerization with other catalytically active receptors like Her2 and c-Met to activate downstream pro-survival pathways, most notably the PI3K/Akt pathway.[2] The development of small molecules to target Her3 has been challenging due to its pseudokinase nature.[3] this compound represents a significant advancement in this area, functioning not as a traditional kinase inhibitor but as a covalent ligand that induces the degradation of the Her3 protein.[3] This guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, intended for researchers and professionals in drug development.

Chemical Structure and Physicochemical Properties

This compound is a bi-functional molecule, developed as a derivative of the selective Her3 ligand TX1-85-1.[3] Its structure is characterized by the inclusion of a hydrophobic adamantane moiety, which is crucial for its mechanism of action.[3] The molecule consists of a Her3-binding component, a linker, and the adamantane tag.[1] The Her3-binding portion contains a reactive acrylamide group, or "warhead," that forms a covalent bond with a specific cysteine residue in the Her3 protein.[4]

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C42H52N8O3 | [5] |

| Molecular Weight | 724.92 g/mol | Calculated |

| CAS Registry Number | 1603845-42-6 | [5] |

| InChIKey | GKJWHLDKQULMHJ-PZMWFESPSA-N | [5] |

Mechanism of Action

This compound exhibits a multi-faceted mechanism of action that goes beyond simple receptor blockade. The key steps are covalent binding, induction of proteasomal degradation, and disruption of essential protein-protein interactions.

-

Covalent Binding : this compound is designed to selectively target Her3. The acrylamide warhead forms an irreversible covalent bond with Cysteine 721 (Cys721), a residue unique to the ATP-binding site of Her3 among all human kinases.[3] This covalent modification is a critical first step in its activity.

-

Her3 Degradation : The distinguishing feature of this compound is the adamantane tag. This bulky, hydrophobic group acts as a signal, directing the covalently bound Her3 protein to the cellular protein degradation machinery.[4] The degradation occurs via the proteasome pathway and is facilitated by heat shock proteins Hsp70 and Hsp90.[5][6] Inhibition of the proteasome with agents like MG132 has been shown to block this compound-induced Her3 degradation.[4][6]

-

Inhibition of Downstream Signaling : By promoting the degradation of Her3, this compound effectively reduces the total cellular pool of the receptor available for signaling. This leads to a marked decrease in the phosphorylation of downstream effectors, including Akt and Erk, which are key components of the PI3K/Akt/mTOR and MAPK pathways, respectively.[4]

-

Disruption of Heterodimerization : In addition to inducing degradation, this compound has been shown to interfere with the productive heterodimerization of Her3 with its obligate signaling partners, Her2 and c-Met.[3][4] This disruption further contributes to the inhibition of Her3-dependent signaling cascades.

Caption: Mechanism of action of this compound.

Biological and Pharmacological Properties

This compound has demonstrated significant activity in preclinical models, particularly in cancer cell lines that are dependent on Her3 signaling. Both the covalent warhead and the adamantane moiety are required for its potent effects.[3][4]

Quantitative Biological Data

| Parameter | Cell Line | Value | Comments | Source |

| IC50 (Binding) | - | 49 nM | FRET-based binding assay. | [1] |

| IC50 (Binding) | - | 49.2 nM | Maintained high binding affinity. | [5] |

| EC50 (Anti-proliferative) | Her3-dependent lines | 0.8 - 1.4 µM | Induces preferential death of Her3-dependent cells. | [4][5] |

| Potency vs. Control | PC9 GR4 | ~7-fold more potent | Compared to a negative control lacking the reactive acrylamide group. | [4] |

| Her3 Degradation | PC9 GR4 | 0.5 - 2.0 µM | Effective concentrations for inducing partial degradation after 12 hours. | [4] |

Experimental Protocols

The characterization of this compound has involved a range of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Western Blotting for Her3 Signaling Pathway Analysis

-

Objective : To assess the effect of this compound on the levels of total Her3, phosphorylated Akt (p-Akt), and phosphorylated Erk (p-Erk).

-

Cell Line : PC9 GR4 (gefitinib-resistant non-small cell lung cancer) cells.

-

Methodology :

-

Cells are serum-starved to synchronize them and reduce basal signaling activity.

-

The cells are then treated with varying concentrations of this compound (e.g., 0.5 µM and 2 µM) or control compounds for a specified duration (e.g., 12 hours).[4]

-

Following treatment, the Her3 pathway is stimulated by adding 100 ng/mL of Neuregulin (NRG) for 30 minutes.[4]

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

-

The membrane is blocked and then incubated overnight at 4°C with primary antibodies specific for Her3, p-Akt (Ser473), and p-Erk (Thr202/Tyr204).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.

-

Cell Proliferation Assay

-

Objective : To determine the anti-proliferative activity (EC50) of this compound in Her3-dependent and Her3-independent cell lines.

-

Cell Line : PC9 GR4 and other relevant cancer cell lines.

-

Methodology :

-

Cells are seeded in 96-well plates at a predetermined density.

-

After allowing the cells to adhere, they are treated with a serial dilution of this compound.

-

The plates are incubated for a period of 72 hours.

-

Cell viability is assessed using a colorimetric assay such as the MTS assay (e.g., CellTiter 96 AQueous One Solution).[7]

-

The absorbance is measured, and the data is normalized to untreated controls to calculate the percentage of viable cells.

-

The EC50 value is determined by plotting the percentage of viability against the log concentration of the compound and fitting the data to a dose-response curve.

-

Her3 Immunoprecipitation for Dimerization Analysis

-

Objective : To investigate whether this compound interferes with the heterodimerization of Her3 with Her2 and c-Met.

-

Cell Line : PC9 GR4 cells.

-

Methodology :

-

Cells are treated with this compound (e.g., 1 µM) for 6 hours.[4]

-

To remove any non-covalently bound compound, the cells are washed thoroughly.

-

Cells are lysed in a buffer that preserves protein-protein interactions.

-

The cell lysates are incubated with an anti-Her3 antibody conjugated to beads (e.g., protein A/G agarose) to "pull down" Her3 and any associated proteins.

-

The beads are washed to remove non-specifically bound proteins.

-

The immunoprecipitated protein complexes are eluted from the beads and resolved by SDS-PAGE.

-

A Western blot is performed using antibodies against Her2 and c-Met to detect their presence in the Her3 pulldown. A decrease in co-immunoprecipitated Her2 and c-Met in this compound-treated samples indicates disruption of the heterodimer.[4]

-

Caption: General experimental workflow for this compound characterization.

Conclusion

This compound is a pioneering molecule that validates the pseudokinase Her3 as a druggable target. Its unique mechanism, which combines covalent targeting with induced protein degradation, offers a powerful strategy to inhibit Her3-dependent signaling. The data summarized herein underscore its potential as a chemical probe for studying Her3 biology and as a lead compound for the development of new anticancer therapeutics. While further optimization to improve potency to nanomolar concentrations may be required for clinical translation, the foundation laid by the discovery and characterization of this compound is a significant step forward in targeting previously "undruggable" proteins in oncology.[4]

References

- 1. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 2. Pharmacological Targeting of the Pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GLOBAL DISCOVERY OF PROTEIN KINASES AND OTHER NUCLEOTIDE-BINDING PROTEINS BY MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. Non-small cell lung cancer PC-9 cells exhibit increased sensitivity to gemcitabine and vinorelbine upon acquiring resistance to EGFR-tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Adamantane Moiety: A Key Driver of TX2-121-1-Mediated Her3 Degradation and Signaling Inhibition

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

TX2-121-1 is a novel, bi-functional small molecule designed to target the pseudokinase Her3 (ErbB3), a critical signaling node in various cancers. Unlike traditional kinase inhibitors, this compound leverages a unique mechanism of action that is critically dependent on its adamantane moiety. This guide provides an in-depth analysis of the role of this hydrophobic group in the function of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular processes.

The Dual-Pronged Attack of this compound

This compound is a conjugate molecule comprising two key components:

-

A Covalent Warhead: Identical to its predecessor, TX1-85-1, this component irreversibly binds to a unique cysteine residue (Cys721) in the ATP-binding site of Her3.[1][2]

-

A Hydrophobic Adamantane Moiety: This bulky, three-dimensional hydrocarbon cage is the focus of this guide and is responsible for the enhanced anti-cancer properties of this compound compared to its parent compound.[1][2][3]

The adamantane group transforms this compound from a simple covalent inhibitor into a molecule that actively promotes the degradation of its target protein and disrupts critical protein-protein interactions.

Core Function of the Adamantane Moiety: Inducing Her3 Degradation

The primary role of the adamantane moiety is to induce the partial degradation of the Her3 protein.[2][3] This is achieved through a process known as "hydrophobic tagging." By covalently attaching the bulky and hydrophobic adamantane group to Her3, this compound effectively "tags" the pseudokinase for recognition by the cellular protein degradation machinery.[4][5]

Experimental evidence strongly suggests that this degradation is mediated by the proteasome.[3][4] Treatment of cancer cells with the proteasome inhibitor MG132 was shown to rescue Her3 from this compound-induced degradation.[4] This indicates that the adamantane-tagged Her3 is ubiquitinated and subsequently targeted to the proteasome for destruction.

This targeted degradation is a key differentiator from the parent compound, TX1-85-1, which lacks the adamantane group and does not induce Her3 degradation.[3]

Disrupting Oncogenic Signaling: Interference with Her3 Heterodimerization

Her3, being a pseudokinase with minimal catalytic activity, functions as a critical allosteric activator for other receptor tyrosine kinases, primarily Her2 and c-Met.[1][3][4] The formation of Her2-Her3 and c-Met-Her3 heterodimers is a key driver of oncogenic signaling, particularly through the PI3K/Akt and MAPK/Erk pathways.

The adamantane moiety of this compound plays a crucial role in disrupting these essential protein-protein interactions.[3][4] Co-immunoprecipitation experiments have demonstrated that treatment with this compound significantly reduces the association of Her2 and c-Met with Her3.[3][4] This interference with heterodimerization is not observed with compounds lacking the adamantane group, highlighting its importance in this aspect of this compound's function.[3]

The disruption of these heterodimers, coupled with the degradation of Her3, leads to a potent and sustained inhibition of downstream signaling pathways.

Quantitative Analysis of this compound Function

The functional advantages conferred by the adamantane moiety are evident in the quantitative data from various assays. The following tables summarize the key findings, comparing this compound with relevant control compounds.

Table 1: In Vitro Binding Affinity and Cellular Potency

| Compound | Description | Her3 Binding IC50 (nM) | PC9 GR4 Cell Proliferation EC50 (µM) |

| This compound | Covalent warhead + Adamantane | 49.2[3] | 0.8 - 1.4[4] |

| TX1-85-1 | Covalent warhead only | ~50[2] | >20[6] |

| TX2-135-2 | Adamantane only (non-covalent) | 326[2] | ~7-fold less potent than this compound[2] |

| TX2-120-1 | Linker only (no adamantane) | ~50[2] | >20[6] |

Table 2: Effects on Her3 and Downstream Signaling

| Compound | Her3 Degradation | Inhibition of p-Akt & p-Erk | Disruption of Her2/c-Met Heterodimerization |

| This compound | Yes (Partial)[3] | Strong Inhibition[3] | Yes[3] |

| TX1-85-1 | No[3] | Less Effective[3] | No[3] |

| TX2-135-2 | Less Effective[3] | Less Effective[3] | No[3] |

| TX2-120-1 | Less Effective[3] | Less Effective[3] | Not Reported |

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and the experimental approaches used to elucidate it, the following diagrams are provided.

Caption: Signaling pathway of Her3 and points of intervention by this compound.

Caption: Logical workflow of experiments to define this compound's function.

Experimental Protocols

The following sections outline the general methodologies for the key experiments cited in the characterization of this compound. For specific antibody concentrations, incubation times, and proprietary buffer compositions, readers are directed to the primary literature.

FRET-based Her3 Binding Assay

This assay is used to determine the in vitro binding affinity (IC50) of compounds to the Her3 pseudokinase.

-

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ Eu Kinase Binding Assay, is employed. A europium-labeled anti-tag antibody binds to the kinase, and a fluorescently labeled tracer binds to the ATP pocket. Binding of the tracer results in FRET. Test compounds compete with the tracer for binding, leading to a decrease in the FRET signal.

-

General Protocol:

-

A dilution series of the test compound (e.g., this compound) is prepared.

-

The Her3 kinase and a europium-labeled anti-tag antibody are combined.

-

The test compound, kinase/antibody mixture, and a fluorescently labeled ATP-competitive tracer are added to a microplate.

-

The plate is incubated at room temperature to allow for binding equilibrium.

-

The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.

-

IC50 values are calculated from the dose-response curves.

-

KiNativ™ Kinase Selectivity Profiling

This method assesses the selectivity of a compound against a broad panel of kinases in a cellular context.

-

Principle: This chemical proteomics platform uses biotinylated, irreversible ATP/ADP probes to label the ATP binding site of active kinases in a cell lysate. A test compound is pre-incubated with the lysate to occupy the ATP binding sites of its target kinases, thus preventing probe labeling. The extent of labeling is quantified by mass spectrometry to determine the inhibitor's selectivity profile.

-

General Protocol:

-

Cell lysates are prepared.

-

Aliquots of the lysate are incubated with various concentrations of the test compound (e.g., this compound) or a DMSO control.

-

The ATP/ADP-biotin probe is added to covalently label the active sites of kinases not bound by the inhibitor.

-

The reaction is quenched, and the proteome is digested into peptides.

-

Biotinylated peptides are enriched using streptavidin affinity chromatography.

-

The enriched peptides are analyzed by LC-MS/MS to identify and quantify the labeled kinases.

-

The percentage of inhibition for each kinase is calculated by comparing the signal from the compound-treated sample to the DMSO control.

-

Western Blotting for Her3 Degradation and Signaling

This technique is used to measure the levels of total Her3, phosphorylated Akt, and phosphorylated Erk.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect the proteins of interest.

-

General Protocol:

-

PC9 GR4 cells are seeded and allowed to attach.

-

Cells are serum-starved and then treated with this compound or control compounds at specified concentrations and for various durations.

-

For signaling analysis, cells are stimulated with neuregulin (NRG) prior to lysis.

-

Cells are lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are loaded onto an SDS-PAGE gel and separated by electrophoresis.

-

Proteins are transferred to a PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for Her3, p-Akt (Ser473), p-Erk (Thr202/Tyr204), and a loading control (e.g., GAPDH or β-actin).

-

The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using a chemiluminescent substrate and an imaging system.

-

Co-Immunoprecipitation for Her3 Heterodimerization

This method is used to assess the interaction between Her3 and its binding partners, Her2 and c-Met.

-

Principle: An antibody against a specific protein (Her3) is used to pull down that protein from a cell lysate. If other proteins (Her2, c-Met) are bound to the target protein, they will be pulled down as well and can be detected by Western blotting.

-

General Protocol:

-

PC9 GR4 cells are treated with this compound or control compounds.

-

Cells are lysed in a non-denaturing buffer to preserve protein-protein interactions.

-

The lysate is pre-cleared with protein A/G agarose beads to reduce non-specific binding.

-

An anti-Her3 antibody is added to the lysate and incubated to form antibody-antigen complexes.

-

Protein A/G agarose beads are added to capture the antibody-Her3 complexes.

-

The beads are washed multiple times to remove non-specifically bound proteins.

-

The immunoprecipitated proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

-

The eluted proteins are analyzed by Western blotting using antibodies against Her3, Her2, and c-Met.

-

Cell Proliferation Assay

This assay measures the effect of the compounds on the viability and proliferation of cancer cell lines.

-

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a common method that quantifies ATP, an indicator of metabolically active, viable cells.

-

General Protocol:

-

PC9 GR4 cells are seeded in a multi-well plate.

-

Cells are treated with a serial dilution of this compound or control compounds.

-

The plate is incubated for a specified period (e.g., 72 hours).

-

The CellTiter-Glo® reagent is added to each well.

-

The plate is incubated to allow for cell lysis and stabilization of the luminescent signal.

-

Luminescence is measured using a plate reader.

-

EC50 values are calculated from the dose-response curves.

-

Conclusion

The adamantane moiety of this compound is not merely a passive structural component but an active driver of its unique and potent anti-cancer activity. By inducing the proteasomal degradation of Her3 and physically hindering its oncogenic heterodimerization with Her2 and c-Met, the adamantane group elevates this compound from a simple covalent binder to a multi-faceted inhibitor of Her3-dependent signaling. This "hydrophobic tagging" strategy represents a promising approach for targeting pseudokinases and other challenging drug targets, opening new avenues for the development of novel cancer therapeutics.

References

An In-depth Technical Guide to Hydrophobic Tagging for Protein Degradation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by traditional small-molecule inhibitors. Among the various TPD strategies, hydrophobic tagging has gained significant traction as a versatile and effective approach. This technology utilizes bifunctional molecules, known as Hydrophobic Tagging Degraders (HyTDs), which consist of a ligand that binds to the protein of interest (POI) and a hydrophobic moiety, or "tag". By appending a hydrophobic tag to the POI, HyTDs mimic a partially unfolded or misfolded state of the protein, thereby coopting the cell's natural protein quality control machinery to induce its degradation.[1][2]

This technical guide provides a comprehensive overview of the core principles of hydrophobic tagging, its mechanisms of action, and practical guidance for its application in research and drug development.

Core Concepts of Hydrophobic Tagging

The fundamental principle of hydrophobic tagging lies in exploiting the cellular mechanisms that identify and eliminate misfolded or aggregated proteins. In a properly folded protein, hydrophobic residues are typically buried within the protein's core, shielded from the aqueous cellular environment. The exposure of hydrophobic patches on a protein's surface is a hallmark of misfolding and serves as a signal for degradation by the cell's quality control systems.[1]

HyTDs are designed to artificially induce this degradation signal. They are composed of three key components:

-

Target-binding ligand (Warhead): This moiety provides specificity by binding to the POI.

-

Hydrophobic tag: A bulky, lipophilic group that, when brought into proximity with the POI, creates a hydrophobic surface patch. Common hydrophobic tags include adamantane, tert-butyl carbamate-protected arginine (Boc3Arg), and norbornene.[3]

-

Linker: A chemical linker connects the warhead and the hydrophobic tag, and its length and composition can significantly influence the efficacy of the degrader.

Upon binding of the HyTD to the POI, the appended hydrophobic tag mimics an unfolded state, triggering the recruitment of cellular machinery that leads to the protein's ubiquitination and subsequent degradation.

Mechanisms of Hydrophobic Tag-Mediated Protein Degradation

Hydrophobic tagging can induce protein degradation through several interconnected cellular pathways, primarily the Ubiquitin-Proteasome System (UPS) and the Autophagy-Lysosome Pathway (ALP).

Ubiquitin-Proteasome System (UPS)

The UPS is the primary pathway for the degradation of most intracellular proteins. In the context of hydrophobic tagging, the UPS can be engaged through multiple mechanisms:

-

Chaperone-Mediated Degradation: The exposed hydrophobic tag can be recognized by molecular chaperones, such as Heat Shock Protein 70 (Hsp70).[4] Hsp70 and its co-chaperones can then recruit E3 ubiquitin ligases, which catalyze the attachment of a polyubiquitin chain to the POI. This polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1][2]

-

Direct 20S Proteasome Recruitment: Certain hydrophobic tags, such as Boc3Arg, have been shown to directly recruit the 20S core particle of the proteasome, leading to ubiquitin-independent degradation of the target protein.[5][6]

Autophagy-Lysosome Pathway (ALP)

The ALP is another major cellular degradation pathway that involves the sequestration of cellular components into autophagosomes, which then fuse with lysosomes for degradation. Hydrophobic tagging can engage the ALP through:

-

ER Stress and the Unfolded Protein Response (UPR): The accumulation of misfolded proteins, mimicked by hydrophobic tagging, can induce stress in the endoplasmic reticulum (ER), activating the Unfolded Protein Response (UPR). The UPR can, in turn, trigger autophagy to clear the aggregated proteins.[3]

Quantitative Data on Hydrophobic Tagging Degraders

The efficacy of HyTDs is typically quantified by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The half-maximal inhibitory concentration (IC50) is also used to assess their impact on cell viability or proliferation.

Table 1: Degradation Efficiency of BRD4 Degraders

| Compound | Hydrophobic Tag | Cell Line | DC50 (µM) | Dmax (%) | Reference |

| 23 | Adamantane | 4T1 | 24.7 | 57.4 | [3] |

| 26 | Methyldiphenylmethane | 4T1 | 10.2 | 83.3 | [3] |

| dBET6 | (PROTAC) | HEK293T | 0.006 | 97 |

Table 2: Degradation Efficiency of Androgen Receptor (AR) Degraders

| Compound | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| ARD-2051 | LNCaP, VCaP | 0.6 | >90 | [7] |

| ARD-266 | LNCaP, VCaP, 22Rv1 | 0.2 - 1 | >95 | [8] |

| ARV-110 | VCaP, LNCaP | < 1 | >95 | [8] |

| ARD-69 | LNCaP, VCaP | 0.86, 0.76 | ~100 | [8] |

| PSMA-ARD-203 | VCaP | 21.86 | - | [9] |

Table 3: Degradation and Anti-proliferative Activity of PDEδ Degraders

| Compound | PDEδ Degradation in SW480 cells (%) at 10 µM | PDEδ Binding Affinity (Ki, nM) | Anti-proliferative Activity in SW480 cells (IC50, µM) |

| 15a | Significant | 13.6 | - |

| 15b | - | 9.3 | - |

| 16a | Significant | 41 | - |

| 17c | ~86 | - | 17.5 |

Experimental Protocols

A variety of experimental techniques are employed to develop and characterize HyTDs. Below are detailed protocols for key assays.

General Experimental Workflow

The development and evaluation of HyTDs typically follow a structured workflow.

Protocol: Western Blot for Protein Degradation

Objective: To determine the degradation of a POI in response to HyTD treatment.

Materials:

-

Cell line expressing the POI

-

HyTD compound

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132)

-

Lysosome inhibitor (e.g., Chloroquine)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.

-

Compound Treatment: Treat cells with increasing concentrations of the HyTD or with a fixed concentration for different time points. Include a DMSO vehicle control. For mechanism of action studies, pre-treat cells with a proteasome or lysosome inhibitor for 1-2 hours before adding the HyTD.

-

Cell Lysis: After the treatment period, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the POI overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the ECL substrate.

-

Image the blot using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with the loading control antibody.

-

-

Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control. Plot the percentage of remaining protein against the HyTD concentration to determine the DC50 and Dmax.

Protocol: Cycloheximide (CHX) Chase Assay

Objective: To determine the half-life of a POI after inhibiting new protein synthesis.

Materials:

-

Cell line expressing the POI

-

HyTD compound

-

Cycloheximide (CHX)

-

Western blot materials (as described above)

Procedure:

-

Cell Seeding and Treatment: Seed and treat the cells with the HyTD or vehicle as described for the Western blot protocol.

-

CHX Treatment: After the desired pre-treatment with the HyTD, add CHX to the media at a final concentration of 50-100 µg/mL to inhibit protein synthesis.

-

Time Course Collection: Harvest cells at different time points after the addition of CHX (e.g., 0, 2, 4, 6, 8 hours).

-

Western Blot Analysis: Perform Western blotting as described above to determine the amount of the POI remaining at each time point.

-

Data Analysis: Quantify the band intensities and normalize to the t=0 time point. Plot the percentage of remaining protein against time. The time at which 50% of the protein is degraded is the half-life.

Protocol: Ubiquitination Assay

Objective: To determine if the HyTD induces ubiquitination of the POI.

Materials:

-

Cell line expressing the POI

-

HyTD compound

-

Proteasome inhibitor (e.g., MG132)

-

Lysis buffer containing deubiquitinase inhibitors (e.g., NEM)

-

Antibody against the POI for immunoprecipitation

-

Protein A/G agarose beads

-

Antibody against ubiquitin for Western blotting

Procedure:

-

Cell Treatment: Treat cells with the HyTD and a proteasome inhibitor (to allow accumulation of ubiquitinated proteins) for the desired time.

-

Immunoprecipitation:

-

Lyse the cells in lysis buffer with deubiquitinase inhibitors.

-

Incubate the lysates with the antibody against the POI to form an immune complex.

-

Add Protein A/G beads to pull down the immune complex.

-

Wash the beads to remove non-specific binding proteins.

-

-

Western Blot Analysis:

-

Elute the proteins from the beads.

-

Perform Western blotting on the eluted proteins.

-

Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated POI. A smear at higher molecular weights indicates ubiquitination.

-

Synthesis of Hydrophobic Tags and Conjugates

The synthesis of HyTDs involves the preparation of the hydrophobic tag, the linker, and the warhead, followed by their conjugation.

Synthesis of an Adamantane-PEG Linker

A common strategy is to use a polyethylene glycol (PEG) linker to improve solubility and pharmacokinetic properties.

Example Reaction Scheme:

-

Activation of Adamantane Carboxylic Acid: Adamantane-1-carboxylic acid is activated using a coupling agent such as HATU or HBTU in the presence of a base like DIPEA.

-

Coupling to a Diamine-PEG Linker: The activated adamantane is then reacted with a diamine-PEG linker (e.g., H2N-PEGn-NH2) to form the adamantane-PEG-amine intermediate.

-

Purification: The product is purified by column chromatography.

Conjugation to a JQ1 Warhead

The JQ1 molecule, a potent BET bromodomain inhibitor, is a commonly used warhead.

Example Reaction Scheme:

-

Activation of JQ1 Carboxylic Acid: The carboxylic acid derivative of JQ1 is activated using a coupling agent.

-

Coupling to the Adamantane-PEG-Amine: The activated JQ1 is reacted with the adamantane-PEG-amine intermediate to form the final JQ1-adamantane HyTD.

-

Purification: The final product is purified by HPLC.

Conclusion and Future Perspectives

Hydrophobic tagging represents a promising and versatile strategy for targeted protein degradation. Its ability to engage multiple cellular degradation pathways and its modular design make it a powerful tool for both basic research and drug discovery. Future research in this area will likely focus on the discovery of novel hydrophobic tags with improved degradation efficiency and selectivity, the optimization of linker chemistry to enhance drug-like properties, and a deeper understanding of the complex interplay between different cellular degradation pathways in response to hydrophobic tagging. The continued development of this technology holds great promise for expanding the druggable proteome and developing novel therapeutics for a wide range of diseases.

References

- 1. Hydrophobic Tagging-Mediated Degradation of Transcription Coactivator SRC-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydrophobic Tagging-Mediated Degradation of Transcription Coactivator SRC-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Versatile One-Pot Synthesis of Hydrophobic Tags by Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Boc3Arg-linked ligands induce degradation by localizing target proteins to the 20S proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

The Dual-Pronged Attack of TX2-121-1 on the HER3 Pseudokinase: An In-depth Technical Guide

For Immediate Release

BOSTON, MA – In the intricate landscape of cancer therapeutics, the HER3 receptor (ErbB3) has long presented a formidable challenge. Its status as a pseudokinase, possessing a kinase domain with impaired catalytic activity, has rendered it "undruggable" by conventional ATP-competitive inhibitors. However, the novel bifunctional molecule, TX2-121-1, has emerged as a groundbreaking tool, demonstrating a unique dual mechanism of action that not only inhibits HER3 signaling but also promotes its degradation. This technical guide provides a comprehensive overview of this compound, its interaction with the HER3 pseudokinase domain, and the experimental methodologies used to elucidate its function, tailored for researchers, scientists, and drug development professionals.

The Enigma of the HER3 Pseudokinase in Oncology

The human epidermal growth factor receptor 3 (HER3) is a member of the ErbB family of receptor tyrosine kinases, which also includes EGFR (HER1), HER2, and HER4.[1][2] Unlike its family members, HER3 has a severely impaired kinase domain and is incapable of efficient autophosphorylation.[3] Despite this, HER3 is a critical player in tumorigenesis and drug resistance.[1][4][5] It functions as a potent allosteric activator, primarily forming heterodimers with HER2, to robustly activate downstream signaling pathways, most notably the PI3K/Akt/mTOR and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and metastasis.[1][3][4][6] The upregulation of HER3 signaling has been implicated in resistance to various targeted therapies, making it a high-priority target for novel therapeutic strategies.[4][5][7]

This compound: A Bifunctional Approach to Neutralizing HER3

This compound represents a novel class of HER3 inhibitors that overcomes the challenge of its pseudokinase nature. It is a bifunctional molecule designed to both covalently bind to the HER3 pseudokinase domain and induce its subsequent degradation.[3][8]

Covalent Engagement of the ATP-Binding Site

The first component of this compound's mechanism is its ability to act as a selective, irreversible ligand for HER3. It achieves this by forming a covalent bond with a unique cysteine residue, Cys721, located within the ATP-binding pocket of the HER3 pseudokinase domain.[2][3] This covalent modification effectively occupies the ATP-binding site, a feature that distinguishes HER3 from other kinases.[3] The precursor to this compound, a molecule named TX1-85-1, demonstrated this selective covalent binding.[2][3]

Hydrophobic Tagging for Targeted Degradation

The second, and crucial, functional component of this compound is a hydrophobic adamantane moiety.[2][8] This "hydrophobic tag" is tethered to the HER3-binding scaffold. Once this compound is covalently bound to HER3, the bulky and hydrophobic adamantane group acts as a signal for the cell's protein degradation machinery. This directs the HER3-TX2-121-1 complex to the proteasome for degradation.[2][9] This induced degradation of the HER3 receptor is a key differentiator from traditional inhibitors and leads to a more profound and sustained inhibition of HER3-mediated signaling.[2][8]

The following diagram illustrates the proposed mechanism of action for this compound.

Caption: Mechanism of this compound action on the HER3 receptor.

Quantitative Analysis of this compound Activity

The efficacy of this compound and its analogs has been quantified through various biochemical and cell-based assays. The following table summarizes the key quantitative data available.

| Compound | Target | Assay Type | Metric | Value | Cell Line | Reference |

| This compound | HER3 | FRET-based binding assay | IC50 | 49 nM | - | [8][10] |

| This compound | HER3 | Anti-proliferation assay | EC50 | 0.8 - 1.4 µM | HER3-dependent cell lines | [9] |

| This compound | Cell Proliferation | Anti-proliferation assay | Potency vs. TX2-135-2 | ~7-fold more potent | PC9 GR4 | [2][8] |

| TX2-135-2 | HER3 | Anti-proliferation assay | - | Less effective than this compound | PC9 GR4 | [2] |

| TX1-85-1 | HER3 | Anti-proliferation assay | - | Less effective than this compound | PC9 GR4 | [2] |

| TX2-120-1 | HER3 | Anti-proliferation assay | - | Little anti-proliferation effect | PC9 GR4 | [8] |

Impact on Cellular Signaling and Function

Treatment of cancer cells with this compound has demonstrated significant effects on HER3-mediated signaling and cellular processes.

-

HER3 Degradation: this compound induces the partial degradation of the HER3 receptor in a dose-dependent manner.[2][8] This degradation is mediated by the proteasome.[9]

-

Inhibition of Downstream Signaling: By promoting HER3 degradation, this compound effectively attenuates the phosphorylation of downstream effectors, including Akt and Erk.[2][8]

-

Disruption of Heterodimerization: this compound has been shown to interfere with the productive heterodimerization of HER3 with its key partners, HER2 and c-Met.[2][8] This disruption further contributes to the blockade of oncogenic signaling.

-

Anti-proliferative Effects: The culmination of these molecular events is the inhibition of proliferation in HER3-dependent cancer cell lines.[2][8]

The signaling pathway affected by this compound is depicted below.

Caption: HER3 signaling pathway and points of inhibition by this compound.

Key Experimental Protocols

The characterization of this compound has relied on a suite of standard and advanced molecular and cellular biology techniques.

FRET-based Binding Assay

-

Objective: To determine the binding affinity (IC50) of compounds to the HER3 pseudokinase domain.

-

Methodology: A Förster Resonance Energy Transfer (FRET)-based assay is employed. This assay typically involves a purified, recombinant HER3 kinase domain labeled with a donor fluorophore and a tracer molecule labeled with an acceptor fluorophore. The binding of the tracer to the HER3 ATP-binding site brings the fluorophores into proximity, resulting in a FRET signal. Test compounds compete with the tracer for binding, leading to a decrease in the FRET signal in a concentration-dependent manner. The IC50 value is calculated from the resulting dose-response curve.

Western Blot Analysis

-

Objective: To assess the levels of total HER3 protein, as well as the phosphorylation status of downstream signaling proteins like Akt and Erk.

-

Methodology:

-

Cell Treatment: Cancer cell lines (e.g., PC9 GR4) are treated with varying concentrations of this compound or control compounds for a specified duration (e.g., 12 hours).[8]

-

Cell Lysis: Cells are harvested and lysed to extract total cellular proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for HER3, phospho-Akt, total Akt, phospho-Erk, and total Erk.

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.

-

Immunoprecipitation (IP)

-

Objective: To investigate the effect of this compound on the heterodimerization of HER3 with HER2 and c-Met.

-

Methodology:

-

Cell Treatment: Cells are treated with this compound or control compounds for a specified time (e.g., 6 hours).[9]

-

Cell Lysis: Cells are lysed using a gentle lysis buffer that preserves protein-protein interactions.

-

Immunoprecipitation: The cell lysates are incubated with an antibody specific for HER3, which is coupled to beads (e.g., Protein A/G agarose). This captures HER3 and any proteins bound to it.

-

Washing: The beads are washed to remove non-specifically bound proteins.

-

Elution and Western Blotting: The immunoprecipitated protein complexes are eluted from the beads and then analyzed by Western blotting using antibodies against HER2 and c-Met to determine if they were co-immunoprecipitated with HER3.[2]

-

Cell Proliferation Assay

-

Objective: To measure the effect of this compound on the growth of cancer cell lines.

-

Methodology:

-

Cell Seeding: Cancer cells are seeded in multi-well plates at a specific density.

-

Compound Treatment: The cells are treated with a range of concentrations of this compound and control compounds.

-

Incubation: The plates are incubated for a period of time (e.g., 72 hours) to allow for cell proliferation.

-

Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT, MTS, or CellTiter-Glo assay.

-

Data Analysis: The results are used to generate dose-response curves and calculate the EC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.

-

The following diagram outlines a typical experimental workflow for characterizing a HER3-targeting compound like this compound.

Caption: A typical experimental workflow for characterizing this compound.

Future Directions and Conclusion

This compound stands as a proof-of-concept for a novel and effective strategy to target the historically challenging HER3 pseudokinase. Its dual mechanism of covalent inhibition and induced degradation offers a promising avenue for overcoming drug resistance and treating HER3-dependent cancers. Further research will likely focus on optimizing the potency and pharmacokinetic properties of such bifunctional molecules to translate this promising preclinical activity into clinically meaningful therapies. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug developers to build upon in the quest to conquer HER3-driven malignancies.

References

- 1. HER3 signaling and targeted therapy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological Targeting of the Pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are the new molecules for HER3 modulators? [synapse.patsnap.com]

- 4. HER3 signaling and targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Understanding the biology of HER3 receptor as a therapeutic target in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oncotarget.com [oncotarget.com]

- 8. Development of small molecules targeting the pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

The Genesis of a Novel HER3 Degrader: A Technical Overview of TX2-121-1's Initial Discovery and Development

For Immediate Release

CAMBRIDGE, MA – In a significant advancement for oncology research, scientists have detailed the initial discovery and development of TX2-121-1, a novel, potent, and selective bivalent molecule targeting the HER3 receptor (ErbB3). This technical guide provides an in-depth overview of the core scientific principles, experimental methodologies, and key data that underscore the promising preclinical profile of this compound for researchers, scientists, and drug development professionals.

HER3 is a unique member of the epidermal growth factor receptor (EGFR) family, characterized as a pseudokinase due to its lack of significant catalytic activity.[1][2] Despite this, its role in cancer cell signaling, particularly through heterodimerization with other receptor tyrosine kinases like HER2 and c-Met, makes it a critical, albeit challenging, therapeutic target.[1][2][3] this compound was engineered to overcome the "undruggable" nature of HER3 by inducing its degradation, thereby inhibiting downstream signaling pathways crucial for tumor growth and survival.[1][2]

A Bivalent Approach to Targeting HER3

The foundational concept behind this compound is a "hydrophobic tagging" strategy.[1] This innovative approach involves a bifunctional molecule that combines a selective HER3-binding component with a hydrophobic adamantane moiety.[1][2][4] The HER3-binding portion of this compound is derived from the selective, irreversible HER3 ligand TX1-85-1, which forms a covalent bond with a unique cysteine residue (Cys721) in the ATP-binding site of HER3.[1][2] The attached adamantane group serves to induce the degradation of the HER3 protein, likely via the proteasome pathway.[1][5]

Synthesis of this compound

The synthesis of this compound is a multi-step process. It begins with the N-alkylation of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine with tert-butyl 4-bromopiperidine-1-carboxylate, followed by deprotection of the Boc group to yield a free piperidine. A subsequent N-alkylation with N-boc-2-bromoethylamine and installation of a 4-phenoxyphenol group, followed by another Boc deprotection, provides a primary amine. The adamantane moiety is then introduced via an EDC-mediated amide coupling with (R)-4-((3R,5R,7R)-adamantan-1-yl)-2-methylbutanoic acid. The final step is the formation of an acrylamide, which completes the synthesis of this compound.[1]

Quantitative Analysis of In Vitro Activity

The preclinical evaluation of this compound has yielded significant quantitative data, demonstrating its potency and selectivity for HER3.

| Parameter | Value | Cell Line / Assay | Reference |

| IC50 (Binding Affinity) | 49 nM | FRET-based binding assay | [2][4] |

| EC50 (Anti-proliferative) | 0.8 - 1.4 µM | HER3-dependent cell lines (e.g., PC9 GR4, Ovcar8) | [2] |

| HER3 Degradation | Partial degradation observed at 0.5 and 2 µM | PC9 GR4 cells | [2] |

| HER3 Selectivity | 90.3% binding to HER3 | KiNativ® live cell chemical proteomics | [2] |

Mechanism of Action: Degradation and Signaling Inhibition

This compound exerts its anti-cancer effects through a dual mechanism of action: inducing the degradation of HER3 and subsequently inhibiting downstream signaling pathways.

HER3 Degradation Pathway

The hydrophobic adamantane tag on this compound is believed to mark the HER3 protein for degradation by the cellular proteasome machinery.[1][6] This targeted degradation reduces the overall levels of HER3 in the cell, thereby limiting its availability to participate in oncogenic signaling.

Figure 1: Proposed mechanism of this compound-induced HER3 degradation.

Inhibition of Downstream Signaling

By promoting HER3 degradation, this compound effectively attenuates the phosphorylation of key downstream effectors, including Akt and Erk.[1][2] This disruption of the PI3K/Akt and MAPK signaling pathways is critical for inhibiting cancer cell proliferation and survival. Furthermore, this compound has been shown to perturb the heterodimerization of HER3 with its signaling partners, HER2 and c-Met, further crippling the oncogenic signaling network.[1][2]

Figure 2: Inhibition of HER3-mediated signaling pathways by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the key experimental protocols employed in the initial development of this compound.

FRET-based HER3 Binding Assay

This assay was utilized to determine the binding affinity of this compound to the HER3 protein. The general principle involves the use of Förster Resonance Energy Transfer (FRET) between a donor and an acceptor fluorophore conjugated to components of the binding assay. The binding of this compound to HER3 disrupts the FRET signal, allowing for the calculation of the IC50 value.

General Protocol:

-

Recombinant HER3 protein is incubated with a fluorescently labeled tracer that binds to the ATP-binding site.

-

Serial dilutions of this compound are added to the reaction mixture.

-

The mixture is incubated to allow for binding equilibrium to be reached.

-

The FRET signal is measured using a suitable plate reader.

-

The IC50 is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

KiNativ® Live Cell Chemical Proteomics

To assess the selectivity of this compound, the KiNativ® platform was employed. This activity-based protein profiling method uses biotinylated ATP/ADP acyl phosphate probes to covalently label the ATP-binding site of kinases in their native state within a complex proteome.

General Protocol:

-

Live cells (e.g., PC9 GR4) are treated with this compound or a vehicle control.

-

Cells are lysed, and the proteome is treated with the biotinylated acyl phosphate probe.

-

Proteins are digested into peptides.

-

Probe-labeled peptides are enriched using streptavidin affinity chromatography.

-

Enriched peptides are analyzed by LC-MS/MS to identify and quantify the kinases that are engaged by this compound.

Western Blot Analysis for Downstream Signaling

Western blotting was performed to measure the levels of total and phosphorylated HER3, Akt, and Erk, providing insights into the impact of this compound on downstream signaling.

General Protocol:

-

PC9 GR4 cells are serum-starved and then treated with varying concentrations of this compound for a specified duration (e.g., 12 hours).

-

Cells are stimulated with Neuregulin (NRG) to activate the HER3 pathway.

-

Cells are lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of HER3, Akt, and Erk.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Immunoprecipitation for HER3 Heterodimerization

To investigate the effect of this compound on the interaction between HER3 and its dimerization partners, co-immunoprecipitation followed by Western blotting was performed.

General Protocol:

-

PC9 GR4 cells are treated with this compound (e.g., 1 µM for 6 hours).

-

Cells are lysed, and the lysate is pre-cleared.

-

The lysate is incubated with an antibody specific for HER3, which is coupled to protein A/G beads, to immunoprecipitate HER3 and its binding partners.

-

The beads are washed to remove non-specific binders.

-

The immunoprecipitated proteins are eluted from the beads and analyzed by Western blotting using antibodies against HER2 and c-Met.

Cell Viability Assay

The anti-proliferative effects of this compound were assessed using a cell viability assay, such as the MTS assay.

General Protocol:

-

HER3-dependent cancer cells (e.g., PC9 GR4, Ovcar8) are seeded in 96-well plates.

-

The cells are treated with a range of concentrations of this compound.

-

After a defined incubation period (e.g., 72 hours), a reagent such as MTS is added to each well.

-

The absorbance is measured at a specific wavelength, which is proportional to the number of viable cells.

-

The EC50 value is determined by plotting cell viability against the drug concentration.

Future Directions

The initial discovery and development of this compound represent a significant step forward in targeting the historically challenging HER3 pseudokinase. The data presented herein provide a strong rationale for further preclinical and clinical investigation of this promising molecule. Future studies will likely focus on optimizing the potency and pharmacokinetic properties of this compound and related compounds, as well as exploring their efficacy in various in vivo cancer models. The novel strategy of inducing protein degradation through hydrophobic tagging may also be applicable to other "undruggable" targets in oncology and beyond.

References

- 1. Activity-Based Kinome Profiling using Chemical Proteomics and ATP Acyl Phosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jcancer.org [jcancer.org]

- 3. Met–HER3 crosstalk supports proliferation via MPZL3 in MET-amplified cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Non-small cell lung cancer PC-9 cells exhibit increased sensitivity to gemcitabine and vinorelbine upon acquiring resistance to EGFR-tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological Targeting of the Pseudokinase Her3 - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Targets of TX2-121-1 in Cancer Cells: A Technical Guide

For Immediate Release

This technical document provides an in-depth analysis of the biological targets and mechanism of action of TX2-121-1, a novel bi-functional compound, in the context of cancer cell biology. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the compound's interactions with its primary target and the subsequent effects on critical signaling pathways.

Core Mechanism of Action

This compound is a selective and irreversible antagonist of the Human Epidermal Growth Factor Receptor 3 (HER3 or ErbB3).[1] Unlike other members of the ErbB family, HER3 is a pseudokinase with deficient catalytic activity.[1][2] this compound exerts its effects through a unique bi-functional mechanism. It contains a warhead that forms a covalent bond with Cysteine 721, a residue unique to the ATP-binding site of HER3.[1][2] Additionally, it possesses a hydrophobic adamantane moiety that is crucial for its enhanced inhibitory functions.[1][2][3]